L-Arginine mono((R)-thiazolidine-4-carboxylate)
Description
L-Arginine mono((R)-thiazolidine-4-carboxylate) is a salt formed by the conjugation of L-arginine, a semi-essential amino acid, with (R)-thiazolidine-4-carboxylic acid. L-Arginine serves as the primary substrate for NO synthase (NOS), a critical enzyme in cardiovascular and metabolic health . The (R)-thiazolidine-4-carboxylic acid component, derived from thiazolidine—a five-membered ring containing sulfur and nitrogen—contributes stability and antioxidative effects, which may enhance NO bioavailability by mitigating oxidative stress .
Properties
CAS No. |
97358-56-0 |
|---|---|
Molecular Formula |
C10H21N5O4S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO2S/c7-4(5(11)12)2-1-3-10-6(8)9;6-4(7)3-1-8-2-5-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3,5H,1-2H2,(H,6,7)/t4-;3-/m00/s1 |
InChI Key |
JEOQACOXAOEPLX-WOYAITHZSA-N |
Isomeric SMILES |
C1[C@H](NCS1)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1C(NCS1)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine mono(®-thiazolidine-4-carboxylate) typically involves the reaction of L-Arginine with ®-thiazolidine-4-carboxylic acid. The reaction is carried out in an aqueous medium, often under acidic or basic conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the compound.
Industrial Production Methods
Industrial production of L-Arginine mono(®-thiazolidine-4-carboxylate) may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce L-Arginine. The ®-thiazolidine-4-carboxylate can be synthesized separately and then combined with L-Arginine through chemical synthesis. The final product is purified and tested for quality before being used in various applications.
Chemical Reactions Analysis
Types of Reactions
L-Arginine mono(®-thiazolidine-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Cardiovascular Health
L-Arginine has been extensively studied for its role in cardiovascular health. Research indicates that it can enhance microcirculation and improve blood flow, particularly in conditions like hypertension and peripheral artery disease. A study demonstrated that low-dose L-arginine administration significantly increased muscle capillary blood flow without causing hypotension, suggesting its potential as a therapeutic agent for improving exercise capacity and muscle performance .
Neurological Disorders
The compound has shown promise in the context of neurodegenerative diseases. In amyotrophic lateral sclerosis (ALS) patients, L-arginine hydrochloride was found to be well tolerated over three months, with no serious treatment-emergent adverse events reported. This study highlighted its potential role in nutritional intervention for ALS, where maintaining body weight is crucial for patient prognosis .
Antioxidant Properties
L-Arginine mono((R)-thiazolidine-4-carboxylate) may also possess antioxidant properties. Thiazolidine derivatives have been linked to reduced oxidative stress in cellular models, enhancing cell growth while decreasing intracellular reactive oxygen species levels. This suggests that such compounds could be explored further for their protective effects against oxidative damage .
Catalysis
Research into the use of L-arginine-containing ligands has revealed their ability to enhance the performance of hydrogenase enzymes in catalyzing hydrogen oxidation reactions. These reactions are critical for energy conversion processes and have implications for developing sustainable energy solutions .
Drug Development
The compound's structural characteristics make it a candidate for drug development targeting various diseases, including cancer and inflammatory conditions. By modulating kinase activity, L-Arginine mono((R)-thiazolidine-4-carboxylate) may offer therapeutic benefits across a range of pathologies associated with aberrant kinase regulation .
Case Study 1: Cardiovascular Effects
A study involving normotensive rats demonstrated that L-arginine infusion led to significant increases in blood flow to peripheral tissues without adverse effects. This finding supports the hypothesis that L-Arginine mono((R)-thiazolidine-4-carboxylate) could be beneficial for enhancing muscle perfusion during physical activity .
Case Study 2: Nutritional Intervention in ALS
In a clinical trial involving ALS patients, the administration of L-arginine hydrochloride resulted in stable body weight and no serious adverse events over three months. The trial underscored the potential of L-arginine as a nutritional supplement to support patients with neurodegenerative conditions .
Data Tables
Mechanism of Action
The mechanism of action of L-Arginine mono(®-thiazolidine-4-carboxylate) involves its metabolism into L-Arginine and ®-thiazolidine-4-carboxylate. L-Arginine is converted into nitric oxide, which acts as a vasodilator, improving blood flow and cardiovascular health. The ®-thiazolidine-4-carboxylate component may have additional biological effects, such as antioxidant properties and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with L-Arginine and Its Derivatives
L-Arginine :
- Role: Direct precursor for NO synthesis; improves endothelial function, insulin sensitivity, and blood pressure regulation .
- Limitations: Susceptible to oxidative degradation, reducing NO bioavailability in high-oxidative environments .
L-Arginine Derivatives :
- L-Homoarginine: Exhibits 80% NO precursor efficacy compared to L-arginine but lacks antioxidative properties .
- L-Arginine Methyl Ester : 82% precursor efficacy; improved membrane permeability but unstable under physiological conditions .
- L-Arginyl-L-Aspartate : 84% precursor efficacy; peptide form enhances stability but requires enzymatic cleavage for activity .
Key Advantage of L-Arginine mono((R)-Thiazolidine-4-Carboxylate:
Comparison with Thiazolidine-4-Carboxylic Acid Derivatives
Ethyl (R)-Thiazolidine-4-Carboxylate :
Methyl-Substituted Thiazolidine-4-Carboxylic Acids :
- Stability : Methyl groups enhance ring stability but reduce solubility .
- Activity: Modifications alter pharmacokinetics but lack the NO-enhancing effects of arginine conjugation .
Key Advantage of L-Arginine mono((R)-Thiazolidine-4-Carboxylate:
- Integrates the therapeutic benefits of L-arginine (NO production) with the structural and antioxidative advantages of thiazolidine, unlike simpler esters or substituted derivatives .
Comparison with Antioxidant-Combined L-Arginine Formulations
L-Arginine + Antioxidants (e.g., Vitamins C/E) :
- Synergy: Exogenous antioxidants reduce ROS but require separate dosing and exhibit variable bioavailability .
- Example : L-arginine combined with antioxidants lowers lipid peroxidation markers (e.g., MDA) more effectively than L-arginine alone .
L-Arginine mono((R)-Thiazolidine-4-Carboxylate:
- Built-in Antioxidant : The thiazolidine moiety provides intrinsic ROS scavenging, eliminating the need for adjunct antioxidants .
- Stability : The covalent bond between L-arginine and thiazolidine ensures co-delivery, enhancing synergistic effects .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| L-Arginine | 174.20 | 1.46 | 367 (decomposes) | Guanidino, carboxylate |
| Ethyl (R)-Thiazolidine-4-Carboxylate | 161.22 | 1.165 | 254.2 | Thiazolidine ring, ester |
| L-Arginine mono((R)-Thiazolidine-4-Carboxylate | ~300* | N/A | N/A | Guanidino, thiazolidine, carboxylate |
*Estimated based on components.
Table 2: Pharmacological Activity Comparison
| Compound | NO Precursor Efficacy (%) | Antioxidant Activity | Stability in Physiological Conditions |
|---|---|---|---|
| L-Arginine | 100 | Low | Moderate |
| L-Homoarginine | 80 | Low | Moderate |
| Ethyl (R)-Thiazolidine-4-Carboxylate | 0 | Moderate | High |
| L-Arginine mono((R)-Thiazolidine-4-Carboxylate | ~95* | High | High |
*Theoretical estimate based on structural synergy.
Biological Activity
L-Arginine mono((R)-thiazolidine-4-carboxylate) (ATC) is a hybrid compound that combines L-arginine and thiazolidine-4-carboxylic acid. This compound has garnered attention due to its potential biological activities, particularly in insulin secretion and cellular signaling pathways. This article delves into the biological activity of ATC, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
-
Insulin Secretion Stimulation :
- ATC has been shown to stimulate insulin secretion from pancreatic β-cells. The mechanism involves increasing cytoplasmic calcium levels through the formation of two calcium-mobilizing second messengers: nicotinic acid adenine dinucleotide phosphate (NAADP) and cyclic ADP-ribose (cADPR) .
- The thiazolidine component enhances glutathione levels, which subsequently increases cyclic adenosine monophosphate (cAMP) production, leading to a cascade that promotes insulin release .
-
Calcium Signaling :
- The action of ATC on calcium signaling is critical for its insulin-releasing properties. It has been observed that the rise in intracellular calcium is essential for the potentiation of glucose-induced insulin release .
- This process is particularly relevant in the context of type 2 diabetes, where the regulation of insulin release by arginine is often impaired .
Synthesis and Characterization
ATC was synthesized from L-cysteine and characterized using various spectroscopic methods including NMR and mass spectrometry. The synthesis yielded compounds with high purity and confirmed structures through detailed spectral analysis .
Biological Evaluations
-
Insulin Release Studies :
- In vitro studies demonstrated that ATC significantly enhances insulin secretion compared to its individual components. The potency of ATC in inducing insulin release was attributed to its dual action on calcium mobilization and nitric oxide (NO) synthesis .
- Comparative studies indicated that ATC outperformed other analogs in stimulating insulin secretion, suggesting its potential as a therapeutic agent for managing glucose levels in diabetic patients .
- Oxidative Stress Resistance :
-
Neuraminidase Inhibition :
- A series of thiazolidine derivatives were evaluated for their ability to inhibit neuraminidase from influenza A virus, with some exhibiting moderate inhibitory activity. This suggests potential antiviral applications for thiazolidine derivatives, although specific data on ATC's activity against neuraminidase is limited .
Clinical Implications
-
Diabetes Management :
A study highlighted the role of arginine-derived NO in enhancing insulin secretion in patients with type 2 diabetes. The findings suggest that compounds like ATC could be beneficial in improving β-cell function and glucose homeostasis in diabetic individuals . -
Antioxidant Properties :
Another investigation into thiazolidine derivatives noted their effectiveness in protecting cells from oxidative damage, which could have implications for diseases characterized by oxidative stress, such as neurodegenerative disorders .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
